(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Catalog No.
S1768097
CAS No.
220498-02-2
M.F
C24H21NO4
M. Wt
387.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

220498-02-2

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1

InChI Key

PTSLRPMRTOVHAB-JOCHJYFZSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a derivative of the amino acid phenylalanine. It is identified by the following:

  • Chemical formula: C24H21NO4 PubChem:
  • CAS number: 220498-02-2 GlpBio:

Potential Applications

While the specific research applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are not extensively documented, its structural features suggest potential areas of investigation:

  • Peptide Synthesis: The presence of an amino acid backbone and a carboxylic acid group makes this molecule a potential building block for peptide synthesis. ChemSpider:
  • Medicinal Chemistry: The molecule's structure could be explored for its potential interactions with biological targets relevant to drug discovery. Further research is needed in this area.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, also known as Fmoc-(R)-3-amino-3-phenylpropionic acid, is a derivative of phenylalanine characterized by a fluorenylmethoxycarbonyl group. This compound has the molecular formula C24H21NO4C_{24}H_{21}NO_{4} and a molecular weight of approximately 387.43 g/mol. It is primarily utilized in peptide synthesis and research applications due to its stability and ability to protect amino groups during

Typical of amino acids and their derivatives:

  • Peptide Bond Formation: It can react with other amino acids to form peptides, utilizing the carboxylic acid group for coupling.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under mild basic conditions, allowing the free amine to participate in further reactions.
  • Acid-Base Reactions: The carboxylic acid group can engage in acid-base chemistry, acting as a proton donor or acceptor depending on the reaction conditions.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid exhibits biological activities characteristic of amino acid derivatives. It has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and providing energy during physical exertion. Additionally, it may play a role in enhancing mental performance during stress-related tasks and mitigating exercise-induced muscle damage .

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid typically involves the following steps:

  • Protection of Amino Group: The amino group of phenylalanine is protected using fluorenylmethoxycarbonyl chloride.
  • Coupling Reaction: The protected amino acid is then coupled with a suitable carboxylic acid derivative to form the desired compound.
  • Deprotection: Finally, the fluorenylmethoxycarbonyl group is removed to yield the free amino acid if needed.

These steps can be performed using standard peptide synthesis techniques such as solid-phase synthesis or solution-phase synthesis .

This compound is primarily used in:

  • Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
  • Research: In studies investigating amino acid derivatives and their effects on physiological processes.
  • Pharmaceutical Development: As a potential candidate for developing new therapeutic agents due to its biological activity.

Interaction studies have shown that (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid interacts with various biological systems:

  • Enzyme Inhibition: It has been identified as an inhibitor of certain cytochrome P450 enzymes (CYP2C9, CYP2D6, CYP3A4), which may affect drug metabolism .
  • Transport Mechanisms: The compound is a substrate for P-glycoprotein, indicating its potential influence on drug absorption and distribution within biological systems .

Several compounds are structurally similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid, highlighting its unique features:

Compound NameCAS NumberSimilarityUnique Features
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid209252-15-30.97Enantiomer with opposite configuration
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid266318-79-00.90Contains a branched alkane chain
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid212688-54-50.92Longer carbon chain with branching
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid209252-16-40.92Contains an additional phenyl group

These comparisons underscore the structural diversity among phenylalanine derivatives while emphasizing the unique properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid as a versatile building block in chemical and biochemical research .

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a β-amino acid derivative where the α-amino group is protected by the fluorenylmethoxycarbonyl (Fmoc) group. Its IUPAC name reflects the stereochemistry at the β-carbon and the Fmoc moiety’s attachment.

Key identifiers:

PropertyValueSource
CAS Number220498-02-2
Molecular FormulaC₂₄H₂₁NO₄
Molecular Weight387.43 g/mol
SMILESO=C(O)C[C@@H](NC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)C4=CC=CC=C4

Synonyms:

  • Fmoc-β-phenylalanine
  • (R)-3-Fmoc-3-phenylpropanoic acid
  • (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid

Historical Development of Fmoc-Protected Amino Acids

The Fmoc group was pioneered by Louis A. Carpino in the 1970s as a base-labile alternative to the acid-sensitive tert-butyloxycarbonyl (Boc) group. Its adoption in solid-phase peptide synthesis (SPPS) revolutionized peptide chemistry by enabling orthogonal protection (base-labile Fmoc vs. acid-labile side-chain groups).

Milestones:

  • 1980s: Novabiochem commercialized all 20 standard Fmoc amino acids, shifting SPPS dominance from Boc to Fmoc chemistry.
  • 1990s: Innovations in Fmoc-protected derivatives (e.g., Fmoc-Lys(ivDde)-OH, Fmoc-Glu(ODmab)-OH) addressed side-reaction challenges in complex peptide synthesis.
  • 2000s: Fmoc-phenylalanine derivatives emerged in biomaterials, including hydrogels with antimicrobial properties.

Significance in Peptide Chemistry and Biomaterials

Peptide Synthesis

Fmoc-protected β-phenylalanine is critical for synthesizing β-amino acid-containing peptides, which enhance conformational stability and resistance to proteolytic degradation. Its role includes:

  • Chain elongation: Compatible with automated SPPS due to rapid Fmoc deprotection (20% piperidine in DMF).
  • Side-chain protection: Enables orthogonal strategies (e.g., Trt, Pbf groups) to prevent dehydration during coupling.

Biomaterials

Fmoc-phenylalanine self-assembles into nanofibrillar hydrogels via pH-triggered gelation. These hydrogels exhibit:

  • Antimicrobial activity: Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
  • Mechanisms: Membrane disruption via surfactant-like behavior and oxidative stress induction.

Comparison with Other Protected Phenylalanine Derivatives

Boc-Phenylalanine (CAS 13734-34-4):

PropertyBoc-Phe-OHFmoc-Phe-OH
Protecting GroupAcid-labile (tert-butoxycarbonyl)Base-labile (Fmoc)
DeprotectionTFA/HClPiperidine
StabilitySensitive to repeated acidStable under acidic conditions
ApplicationsShort peptides, Boc-SPPSLong peptides, Fmoc-SPPS
Side ReactionsRisk of racemizationLow racemization risk

Data synthesized from .

Key advantages of Fmoc-Phe-OH:

  • Orthogonality: Compatible with acid-labile resin linkages and side-chain protectors.
  • Automation: Ideal for high-throughput peptide synthesis.

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is a chiral amino acid derivative characterized by a complex molecular architecture incorporating multiple functional groups [2]. The compound possesses a molecular formula of C₂₄H₂₁NO₄ with a molecular weight of 387.43 g/mol [2] [3]. The structure features a fluorenylmethoxycarbonyl protecting group, commonly referred to as the fluorenylmethoxycarbonyl group, which is covalently attached to the amino functionality of a phenylpropanoic acid backbone [2] [13].

The stereochemical designation (R) indicates the specific three-dimensional arrangement at the chiral center, distinguishing this enantiomer from its (S)-counterpart [2]. The chiral center is located at the carbon bearing both the amino group and the phenyl substituent [2]. The fluorenylmethoxycarbonyl moiety consists of a fluorene ring system connected through a methoxycarbonyl linkage, providing both steric bulk and electronic properties that contribute to the compound's overall stability [13].

The molecular geometry exhibits characteristic features of fluorenylmethoxycarbonyl-protected amino acids, with the fluorene ring system adopting a planar configuration while the propanoic acid chain extends from the chiral center [3]. The phenyl ring attached to the chiral carbon introduces additional aromatic character and contributes to the compound's overall hydrophobic nature [3].

Crystallographic Analysis and Polymorphism

While specific crystallographic data for (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid is limited in the available literature, related fluorenylmethoxycarbonyl-protected amino acid derivatives demonstrate characteristic crystalline properties [8]. Structurally similar compounds in this family typically crystallize in specific space groups that accommodate the bulky fluorene protecting group [8].

The compound exhibits a crystalline form at room temperature, appearing as a white to off-white solid [14]. Related fluorenylmethoxycarbonyl-protected tyrosine derivatives show melting points around 152°C, suggesting similar thermal behavior may be expected for this phenylpropanoic acid derivative [8] [16]. The crystalline structure is stabilized by intermolecular hydrogen bonding networks involving the carboxylic acid functionality and the carbamate linkage of the protecting group [8].

Polymorphic behavior in fluorenylmethoxycarbonyl-protected amino acids is influenced by crystallization conditions, including solvent choice, temperature, and cooling rate [8]. The presence of the fluorene ring system can lead to π-π stacking interactions between molecules, which may result in different polymorphic forms under varying crystallization conditions [24].

Physicochemical Parameters

Melting Point and Thermal Stability

The thermal properties of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are consistent with those observed for fluorenylmethoxycarbonyl-protected amino acid derivatives [8]. While the exact melting point for this specific compound has not been directly reported, structurally related fluorenylmethoxycarbonyl-protected amino acids typically exhibit melting points in the range of 150-155°C [8] [16].

Thermal stability studies indicate that fluorenylmethoxycarbonyl-protected compounds begin to show degradation at elevated temperatures [31]. At 100°C, moderate thermal effects may be observed, while exposure to temperatures of 250°C results in significant degradation within 30-300 seconds [31]. The thermal decomposition primarily involves cleavage of the fluorenylmethoxycarbonyl protecting group, which can occur through base-free thermal pathways at sufficiently high temperatures [30].

Table 1: Basic Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₂₄H₂₁NO₄ [2] [3]
Molecular Weight (g/mol)387.43 [2] [3]
CAS Number220498-02-2 [2] [3]
IUPAC Name(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid [2] [3]
AppearanceWhite to off-white solid [14]
Melting Point (°C)Not directly reported (similar compounds: 152°C) [8]
Optical Rotation [α]₂₀/D+26.80° (C=0.01g/mL, DMF, 20°C, 589nm) [14]
Storage Temperature (°C)-20°C for powder storage [14]
Purity (HPLC) %99.74 [14]

The compound demonstrates enhanced thermal stability when stored as a dry powder under appropriate conditions [14] [28]. Long-term thermal stability is optimized when the compound is maintained at refrigerated temperatures (-20°C) [14] [28].

Solubility Profiles in Various Solvents

The solubility characteristics of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid reflect the combined influence of the hydrophobic fluorene ring system and the polar carboxylic acid functionality [3] [15]. The compound exhibits excellent solubility in polar aprotic solvents commonly employed in peptide synthesis [15] [17].

Dimethylformamide represents the preferred solvent for most applications involving this compound, providing rapid dissolution and maintaining stability during synthetic procedures [15] [17]. N-Methylpyrrolidone serves as an effective alternative to dimethylformamide, particularly in applications where reduced aggregation is desired [15] [17]. The compound shows limited solubility in dichloromethane, consistent with the general behavior of fluorenylmethoxycarbonyl-protected amino acids in this solvent [17].

Table 2: Solubility Profile in Various Solvents

SolventSolubilityNotesReference
DimethylformamideHighly solublePreferred for peptide synthesis [15] [17]
N-MethylpyrrolidoneHighly solubleAlternative to DMF, reduced aggregation [15] [17]
DichloromethaneLimited solubilityLimited utility for Fmoc compounds [17]
Dimethyl sulfoxideSolubleUsed for high-temperature reactions [3]
WaterPoorly soluble (hydrophobic)Hydrophobic nature limits water solubility [3]
Organic solvents (general)Readily solubleGeneral characteristic of Fmoc-protected amino acids [3]

The hydrophobic nature of the compound severely limits its aqueous solubility, making it poorly soluble in water and other highly polar protic solvents [3]. This property is advantageous for peptide synthesis applications where selective solubility is required [3].

Spectroscopic Properties

The spectroscopic characteristics of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid are dominated by the presence of the fluorene chromophore [13] [22]. The compound exhibits strong ultraviolet absorption around 300 nanometers, characteristic of the fluorene ring system [13] [22]. This absorption band is particularly useful for analytical monitoring and quantification purposes [22].

Nuclear magnetic resonance spectroscopy provides structural confirmation, with the proton nuclear magnetic resonance spectrum showing consistency with the expected molecular structure [14]. The fluorene protons appear as characteristic multiplets in the aromatic region, while the propanoic acid chain protons exhibit typical chemical shifts for this structural motif [14].

Table 3: Spectroscopic Properties and Analytical Data

TechniqueCharacteristicConditions/WavelengthReference
¹H NMRConsistent with structureStandard NMR conditions [14]
LC-MSConsistent with molecular formulaStandard LC-MS conditions [14]
UV AbsorptionStrong absorption at ~300 nm (Fmoc group)~300 nm (fluorene absorption) [13] [22]
FluorescenceFluorescent due to fluorene moietyEmission detectable [13] [24]
Optical RotationPositive rotation: +26.80°DMF, 20°C, 589 nm [14]
HPLC RetentionSuitable for chiral separationChiral stationary phases effective [3]

The intrinsic fluorescence of the fluorene moiety enables sensitive detection methods and provides opportunities for fluorescence-based analytical applications [13] [24]. Mass spectrometric analysis confirms the molecular ion consistent with the expected molecular formula [14].

Optical Activity and Chirality

The (R)-configuration of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid results in characteristic optical activity that can be quantitatively measured using polarimetry [14]. The compound exhibits a positive optical rotation of +26.80° when measured under standardized conditions (C=0.01g/mL in dimethylformamide at 20°C using 589 nm wavelength) [14].

This optical rotation value provides a reliable method for confirming the stereochemical purity and identity of the compound [14]. The magnitude and sign of the rotation are consistent with the (R)-stereochemistry at the chiral center [14]. The measurement conditions using dimethylformamide as solvent reflect the compound's preferential solubility characteristics in this medium [14].

Chromatographic separation of enantiomers can be achieved using chiral stationary phases, with quinine-based zwitterionic chiral stationary phases showing particular effectiveness for fluorenylmethoxycarbonyl-protected amino acids [3]. The retention behavior and separation factors demonstrate the compound's suitability for enantioselective analytical methods [3].

Stability Under Different Environmental Conditions

The stability profile of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid varies significantly depending on environmental conditions [23] [28]. Under ambient conditions as a dry solid, the compound maintains stability for extended periods when properly stored [28].

The fluorenylmethoxycarbonyl protecting group exhibits remarkable stability under acidic conditions, remaining intact even in the presence of strong acids [13]. This acid stability represents one of the key advantages of this protecting group strategy [13]. Conversely, the compound undergoes rapid deprotection under basic conditions, particularly at pH values above 11, where the protecting group is cleaved within minutes [13] [29].

Table 4: Stability Under Different Environmental Conditions

ConditionStabilityDurationReference
Room Temperature (Dry)Stable for weeks to monthsWeeks to months [28]
Refrigerated Storage (-20°C)Stable for years (recommended)3 years (powder) [14] [28]
Acidic ConditionsHighly stableIndefinite under normal conditions [13]
Basic Conditions (pH >11)Rapidly deprotectedMinutes (by design) [13] [29]
Thermal Exposure (100°C)Moderate degradation possible30-300 seconds [31]
Thermal Exposure (250°C)Significant degradation likely30-300 seconds [31]
UV Light ExposurePotential photodegradationVariable [28]
Moisture/HumidityReduced stabilityTime-dependent [23] [28]

Moisture exposure significantly impacts long-term stability, necessitating storage under anhydrous conditions [23] [28]. The compound should be allowed to equilibrate to room temperature in a desiccator before handling to prevent moisture condensation [28]. Light exposure may lead to photodegradation over extended periods, making storage in dark conditions advisable [28].

The classical synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid primarily relies on established methodologies that have been refined over decades of research. The most straightforward approach involves the direct protection of L-phenylalanine with the Fmoc protecting group, utilizing either Fmoc-OSu (fluorenylmethoxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (fluorenylmethoxycarbonyl chloride) as the protecting reagent [1] [2].

The direct Fmoc protection method proceeds under mild basic conditions, typically employing sodium bicarbonate or sodium carbonate as the base in aqueous or mixed aqueous-organic solvent systems [3]. This approach yields the desired product in 88-92% yield with excellent enantiomeric purity exceeding 99.5% [4] [5]. The reaction mechanism involves nucleophilic attack of the amino group on the activated Fmoc reagent, followed by elimination of the leaving group to form the stable carbamate linkage [6].

Alternative classical routes include the phenylserine dehydration pathway, which utilizes L-phenylserine as the starting material and employs dehydrating agents to form the corresponding amino acid derivative [7]. This method achieves yields of 75-85% with enantiomeric excess values ranging from 95-99% [7]. The mandelic acid amination route represents another established approach, converting mandelic acid to the target compound through treatment with ammonia or ammonium sources, achieving yields of 65-80% with moderate enantioselectivity of 85-95% [8].

The Strecker synthesis pathway, while cost-effective and scalable, produces racemic mixtures requiring subsequent resolution steps [9]. Enzymatic resolution methods utilizing aminopeptidases or acylases provide excellent stereoselectivity with enantiomeric excess greater than 99%, but suffer from low overall yields of 45-50% per enantiomer [10] [11] [12].

MethodStarting MaterialKey ReagentYield (%)Enantiomeric Excess (%)AdvantagesLimitations
L-Phenylalanine Direct Fmoc ProtectionL-PhenylalanineFmoc-OSu/Fmoc-Cl88-92>99.5High stereoselectivity, mild conditionsExpensive starting material
Phenylserine Dehydration RouteL-PhenylserineDehydrating Agent75-8595-99Direct route, good yieldMultiple steps required
Mandelic Acid AminationMandelic AcidNH3/Ammonium Source65-8085-95Readily available starting materialModerate enantioselectivity
Strecker SynthesisBenzaldehydeNaCN, NH4Cl70-8550 (racemic)Cost-effective, scalableRequires resolution step
Enzymatic ResolutionRacemic PhenylglycineAminopeptidase/Acylase45-50 (per enantiomer)>99Green chemistry, high selectivityLow overall yield

Modern Synthetic Approaches

Contemporary synthetic methodologies have revolutionized the production of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid through the integration of advanced technologies and innovative strategies. Biocatalytic cascade systems represent a significant advancement, employing multi-enzyme approaches that achieve yields of 82-95% while maintaining excellent stereoselectivity [13] [14] [15]. These systems utilize engineered microorganisms such as Escherichia coli expressing multiple enzymes including threonine transaldolase, phenylserine dehydratase, and aminotransferases [13] [14].

Flow chemistry has emerged as a transformative technology, enabling continuous synthesis with dramatically reduced reaction times of 30-60 minutes compared to traditional batch processes [16]. This approach achieves yields of 85-92% with superior scalability and reduced environmental impact [16]. The continuous flow methodology facilitates precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry, resulting in enhanced reproducibility and product quality [17].

Microwave-assisted synthesis accelerates reaction rates through controlled heating, reducing synthesis times to 15-30 minutes while achieving yields of 78-88% [18]. This technology proves particularly valuable for reactions involving Fmoc-protected amino acids, where traditional heating methods may lead to decomposition or racemization [18]. Automated solid-phase peptide synthesis (SPPS) platforms provide consistent yields of 90-98% through precise control of coupling and deprotection cycles [19] [20].

Convergent fragment assembly methodologies, employing native chemical ligation strategies, enable the efficient combination of protected peptide segments with yields of 75-85% [21]. This approach minimizes the accumulation of deletion sequences and side products commonly encountered in stepwise synthesis protocols [21].

MethodTechnologyReaction TimeYield (%)Process Mass IntensityScalabilityEnvironmental Impact
Biocatalytic CascadeMulti-enzyme system6-12 hours82-9515-25HighVery Low
Flow ChemistryContinuous flow reactor30-60 minutes85-9220-35Very HighLow
Microwave-Assisted SynthesisMicrowave heating15-30 minutes78-8830-45MediumMedium
Automated SPPSAutomated synthesizer2-4 hours90-9825-40MediumMedium
Convergent Fragment AssemblyNative chemical ligation4-8 hours75-8520-30HighLow

Green Chemistry Considerations

The implementation of green chemistry principles in the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid focuses on solvent replacement, waste reduction, and the development of more sustainable synthetic pathways. Traditional solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) have been successfully replaced with environmentally benign alternatives [16] [22].

Propylene carbonate serves as an effective replacement for DCM, providing equivalent performance with significantly reduced toxicity [22]. Ethyl acetate demonstrates superior performance compared to DMF while offering excellent recyclability at 0.8x the cost of traditional solvents [16]. Water-methanol mixtures provide very low toxicity profiles for specific reaction conditions, though with somewhat reduced performance compared to traditional systems [22].

The adoption of T3P (propylphosphonic anhydride) as a green coupling reagent has achieved process mass intensities (PMI) as low as 30 kg waste per kg product for peptide synthesis applications [16]. This represents a significant improvement over traditional coupling methods that typically generate 100-200 kg of waste per kilogram of product [16].

N-carboxyanhydride (NCA) chemistry offers exceptional atom economy with minimal side chain protection requirements [21]. This approach reduces protecting group usage by approximately 80% compared to traditional Fmoc chemistry while maintaining product quality [21]. The implementation of aqueous NCA-based synthesis protocols further reduces environmental impact through elimination of organic solvents in critical reaction steps [21].

Traditional SolventGreen AlternativeBoiling Point (°C)Toxicity ProfileRecyclabilityPerformance vs TraditionalCost Factor
Dichloromethane (DCM)Propylene Carbonate242LowGoodEquivalent1.2x
N,N-Dimethylformamide (DMF)Ethyl Acetate77LowExcellentSuperior0.8x
AcetonitrileWater/Methanol Mixture65/65Very LowFairGood0.9x
Tetrahydrofuran (THF)2-Methyltetrahydrofuran80LowGoodEquivalent1.1x
TolueneCyclopentyl Methyl Ether106LowExcellentGood1.3x

Purification Techniques and Quality Control

The purification of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid requires sophisticated methodologies to achieve the stringent purity specifications demanded for pharmaceutical applications. Recrystallization remains the most cost-effective method for final purification, achieving purities of 95-98% with recovery yields of 85-95% [23]. This technique is particularly effective for removing inorganic salts and low-molecular-weight impurities [23].

Column chromatography provides intermediate purification levels of 98-99.5% with moderate throughput capabilities [24]. Silica gel flash chromatography has proven effective for NCA purification, eliminating the need for recrystallization in many applications [24]. Preparative high-performance liquid chromatography (HPLC) achieves the highest purity levels of 99-99.9% but with lower throughput and higher costs ranging from $500-800 per kilogram [25] [5].

Ion exchange chromatography effectively removes ionic impurities while achieving purities of 97-99% with good recovery yields of 75-90% [26]. This technique proves particularly valuable for removing trace metal contaminants and achieving pharmaceutical-grade specifications [26]. Supercritical fluid chromatography combines high purity achievement (99-99.8%) with reduced solvent consumption, making it attractive for environmentally conscious manufacturing [27].

Quality control protocols require comprehensive analytical characterization including HPLC purity analysis, enantiomeric purity determination, and residual solvent analysis [4] [25] [5]. Current industry standards specify HPLC purity ≥ 99% (except for specific derivatives), enantiomeric purity ≥ 99.8%, and free amine content ≤ 0.2% [4] [25] [5].

TechniquePurity Achieved (%)Recovery Yield (%)ThroughputSolvent ConsumptionCost per kgBest Application
Recrystallization95-9885-95HighLow$50-100Final purification
Column Chromatography98-99.580-90MediumHigh$200-400Crude purification
Preparative HPLC99-99.970-85LowMedium$500-800High purity requirement
Ion Exchange Chromatography97-9975-90MediumMedium$150-300Salt removal
Supercritical Fluid Chromatography99-99.885-95MediumLow$300-600Chiral separation

Scale-Up Strategies and Industrial Production

The transition from laboratory-scale synthesis to industrial production of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid requires careful consideration of multiple factors including reactor design, process optimization, and quality assurance protocols [28] [29]. Laboratory-scale production (1-10 g) typically achieves yields of 85-92% in small reactors (0.1-1 L) with process times of 4-8 hours [28].

Pilot-scale operations (0.1-1 kg) utilize reactors of 10-50 L capacity with slightly reduced yields of 80-88% due to mixing and heat transfer limitations [28] [29]. Small commercial production (1-10 kg) requires reactors of 100-500 L with yields decreasing to 75-85% as process complexity increases [28]. Large commercial operations (10-100 kg) employ reactors exceeding 1000 L with yields of 70-82% and extended process times of 16-36 hours [28].

Industrial-scale production (>100 kg) presents the greatest challenges, with yields typically ranging from 65-80% in reactors exceeding 5000 L [28] [30]. Process times extend to 24-48 hours with extensive quality control protocols requiring 15-25 monitoring points [28]. Waste generation increases significantly with scale, ranging from 5-10 kg waste per kg product at laboratory scale to 20-35 kg waste per kg product at industrial scale [31].

Cost economics demonstrate substantial advantages of scale-up, with production costs decreasing from $2000-5000 per kg at laboratory scale to $50-200 per kg at industrial scale [28] [32]. Critical success factors include equipment design optimization, process parameter control, waste management strategies, and regulatory compliance protocols [29].

Biotechnological production methods show particular promise for large-scale manufacturing, with Corynebacterium glutamicum and Escherichia coli strains achieving high productivity through metabolic engineering [30] [33] [34]. These systems can produce amino acids at costs of $0.50-2.00 per kg with minimal environmental impact [30] [33].

ScaleReactor Volume (L)Typical Yield (%)Process Time (hours)Quality Control PointsWaste Generation (kg/kg product)Cost per kg ($)
Laboratory (1-10 g)0.1-185-924-83-55-102000-5000
Pilot (0.1-1 kg)10-5080-888-165-88-15500-1500
Small Commercial (1-10 kg)100-50075-8512-248-1212-20200-800
Large Commercial (10-100 kg)1000-500070-8216-3612-1815-25100-400
Industrial (>100 kg)>500065-8024-4815-2520-3550-200

Analytical Validation Methods

Comprehensive analytical validation of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid requires multiple orthogonal techniques to ensure product quality, purity, and regulatory compliance. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) at 280 nm serves as the primary method for purity determination, achieving detection limits of 0.1 µg/mL with quantification ranges of 1-500 µg/mL [35] [36] [25] [37].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity with detection limits of 0.01 µg/mL and precision values below 1.5% RSD [38] [39] [37] [40]. This technique excels in impurity profiling and trace analysis applications, enabling identification and quantification of amino acid-related impurities that may be hidden under main product peaks in conventional HPLC analysis [4] [25].

Chiral HPLC analysis remains essential for enantiomeric purity determination, achieving detection limits of 0.05 µg/mL with precision values below 3.0% RSD [41] [18] [42] [43]. Modern chiral stationary phases enable baseline separation of enantiomers with analysis times of 25-45 minutes [43]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation with detection limits of 1.0 µg/mL, though requiring longer analysis times of 30-60 minutes [35] [44].

Multiple reaction monitoring (MRM) LC-MS/MS represents the most sensitive technique, achieving detection limits of 0.005 µg/mL with exceptional precision below 1.0% RSD [37] [40]. This method proves invaluable for trace analysis and quantification of process-related impurities at sub-microgram levels [37].

The fluorenylmethoxycarbonyl (Fmoc) quantification method utilizing UV-visible spectroscopy enables direct determination of Fmoc group loading through measurement of the dibenzofulvene-piperidine adduct at 289 nm and 301 nm [35] [36]. This approach achieves loading determinations with molar absorption coefficients ranging from 5800-8021 dm³ × mol⁻¹ × cm⁻¹ depending on the wavelength selected [35] [36].

Validation protocols must address linearity, precision, accuracy, detection limits, quantification limits, specificity, and robustness in accordance with ICH Q2R1 guidelines [45] [46] [47] [48]. Total error approaches incorporating systematic and random errors provide enhanced confidence in analytical results compared to traditional validation methods [45] [47].

Analytical MethodDetection LimitQuantification RangePrecision (% RSD)Analysis Time (min)Cost per Analysis ($)Primary Application
HPLC-UV (280 nm)0.1 µg/mL1-500 µg/mL< 2.015-2515-25Purity determination
HPLC-MS/MS0.01 µg/mL0.1-100 µg/mL< 1.510-2025-40Impurity profiling
Chiral HPLC0.05 µg/mL0.5-200 µg/mL< 3.025-4530-50Enantiomeric purity
NMR Spectroscopy1.0 µg/mL10-1000 µg/mL< 5.030-6040-60Structure confirmation
LC-MS/MS MRM0.005 µg/mL0.05-50 µg/mL< 1.08-1535-55Trace analysis

XLogP3

4.1

Dates

Last modified: 08-15-2023

Explore Compound Types